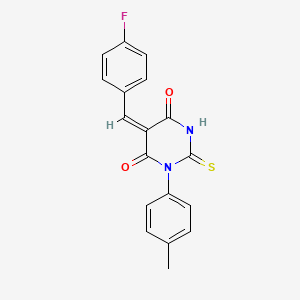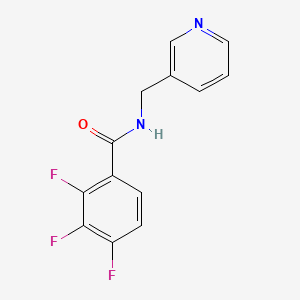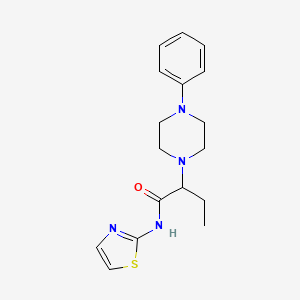![molecular formula C18H18Cl2N2O3 B4659225 N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4659225.png)
N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide
Übersicht
Beschreibung
N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. CB-13 is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC), but does not produce the same psychoactive effects.
Wirkmechanismus
N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes, including pain, inflammation, and immune function. This compound is a partial agonist of the CB1 receptor, which is primarily found in the brain and central nervous system, and the CB2 receptor, which is primarily found in immune cells. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one limitation is that it is a relatively new compound and there is still much to be learned about its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of this compound analogs that may have improved pharmacological properties and therapeutic potential. Another area of interest is the study of this compound in combination with other drugs or therapies, such as chemotherapy, to enhance its anti-cancer effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential as a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer. Research has shown that this compound has anti-inflammatory properties and can reduce pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-2-3-17(23)21-13-6-9-15(20)16(10-13)22-18(24)11-25-14-7-4-12(19)5-8-14/h4-10H,2-3,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXPHILFRKJIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4659145.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4659159.png)
![2-{[2-(2-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4659167.png)
![methyl 3-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4659180.png)
![ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4659191.png)
![methyl 2-({[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}amino)benzoate](/img/structure/B4659196.png)


![3-methyl-4-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4659206.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4659214.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4659219.png)
![1-(3-chlorophenyl)-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4659233.png)